Dodecanohydrazide

Description

Contextualizing Hydrazide Derivatives in Contemporary Chemical Science

Hydrazide derivatives are a class of organic compounds characterized by the presence of a hydrazine (B178648) group attached to a carbonyl group. nih.govmdpi.com This functional group imparts unique chemical properties, making hydrazides valuable building blocks in organic synthesis and medicinal chemistry. mdpi.com They are known to be intermediates in the synthesis of various heterocyclic compounds and have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. jmaterenvironsci.comnih.gov The reactivity of the hydrazide moiety allows for the straightforward synthesis of derivatives such as Schiff bases and 1,3,4-oxadiazoles. jyoungpharm.org Furthermore, hydrazide derivatives have found applications in materials science, for instance, as corrosion inhibitors for metals. mdpi.com

Dodecanohydrazide as a Focus in Interdisciplinary Chemical Investigations

This compound serves as a focal point in a range of interdisciplinary chemical studies, bridging organic synthesis, medicinal chemistry, and materials science. Its amphiphilic nature, with a long lipophilic dodecyl tail and a polar hydrazide head, makes it a candidate for investigations at interfaces, such as in corrosion science where it can form protective layers on metal surfaces. nih.govresearchgate.net In medicinal chemistry, the dodecanoyl backbone is incorporated into more complex molecules to modulate their lipophilicity and, consequently, their biological activity. jmaterenvironsci.com The compound is also used in the preparation of amino acid derivatives with potential anticancer activity. chemicalbook.com Research into its derivatives continues to reveal new potential applications, highlighting the interdisciplinary importance of this compound.

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are crucial for its application in various research areas.

| Property | Value |

| CAS Number | 5399-22-4 |

| Molecular Formula | C12H26N2O |

| Molecular Weight | 214.35 g/mol |

| Melting Point | 104.5 °C (in ethanol) |

| Boiling Point | 360.3 °C at 760 mmHg |

| Density | 0.907 g/cm³ |

| Appearance | Colorless to pale yellow solid |

The data in this table is compiled from multiple sources. chemicalbook.comchemsrc.com

Synthesis and Reactivity

The primary method for the synthesis of this compound involves the reaction of a lauric acid derivative with hydrazine. A common laboratory-scale synthesis is the reaction of lauroyl chloride with hydrazine hydrate (B1144303) under basic conditions. chemsrc.com Alternatively, it can be synthesized from methyl laurate or ethyl laurate and hydrazine hydrate. chemsrc.com

The reactivity of this compound is centered around the nucleophilic amino group of the hydrazide moiety. This allows it to readily react with aldehydes and ketones to form the corresponding hydrazones, which are a class of Schiff bases. jyoungpharm.org For instance, it has been reacted with various substituted benzaldehydes to produce N'-(substituted-benzylidene)dodecanohydrazides. mdpi.comnih.gov

Detailed Research Findings

Applications in Corrosion Inhibition

This compound has been investigated as a corrosion inhibitor for mild steel in acidic media. Its effectiveness is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. The long alkyl chain contributes to the formation of a hydrophobic layer, while the hydrazide group can interact with the metal surface.

Studies have shown that the inhibition efficiency of this compound increases with its concentration. In one study, the inhibition efficiency of this compound on mild steel in a hydrochloric acid solution was evaluated using weight loss and potentiodynamic polarization methods. The adsorption of this compound on the mild steel surface was found to follow the Langmuir adsorption isotherm.

Corrosion Inhibition Efficiency of this compound Derivatives

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| Hydrazide Derivative HL | 1 x 10⁻³ | 77.45 (EIS) |

| Hydrazide Derivative HL | 1 x 10⁻³ | 53.41 (PDP) |

| Hydrazine Derivative HZ2 | 1 x 10⁻³ | 85.6 |

| Isonicotinohydrazide Derivative MAPEI | 5 x 10⁻³ | > 90 |

| Isonicotinohydrazide Derivative OHEI | 5 x 10⁻³ | > 90 |

This table presents data from various studies on different hydrazide derivatives to illustrate the range of inhibition efficiencies observed. nih.govjmaterenvironsci.commdpi.com

Role in the Synthesis of Biologically Active Molecules

This compound serves as a key intermediate in the synthesis of molecules with potential biological activities. Its derivatives have been explored for their antimicrobial and anticancer properties.

Antimicrobial Derivatives: Schiff bases derived from this compound have been synthesized and evaluated for their antimicrobial activity. For example, N'-(2,4-dihydroxybenzylidene)this compound is a known derivative. While specific activity data for this particular compound is not detailed in the provided search results, the general class of hydrazones is known for its antimicrobial potential. jmaterenvironsci.com

Anticancer Derivatives: this compound is used in the preparation of amino acid derivatives that show potential anticancer activity. chemicalbook.com For instance, N'-Benzylidenedodecanehydrazide has been investigated for its potential to inhibit enzymes involved in cancer cell proliferation. jmaterenvironsci.com

Interdisciplinary Chemical Investigations

The applications of this compound extend across several scientific disciplines, underscoring its versatility.

Medicinal Chemistry

In medicinal chemistry, the lipophilic dodecyl chain of this compound is a useful moiety for modifying the pharmacokinetic properties of potential drug candidates. By incorporating this long alkyl chain, researchers can tune the solubility and membrane permeability of molecules, which can be crucial for their biological activity. The hydrazide group itself is a pharmacophore that can interact with biological targets and serves as a handle for further chemical modifications to create libraries of compounds for screening. chemicalbook.comjmaterenvironsci.com

Materials Science

The primary application of this compound in materials science, as evidenced by the available research, is in the field of corrosion inhibition. nih.govmdpi.comresearchgate.net The ability of this molecule to self-assemble on metal surfaces and form a protective film is a key area of investigation. This research intersects with surface science and electrochemistry.

Supramolecular Chemistry

While direct research on this compound in supramolecular chemistry is not extensively detailed in the provided results, its amphiphilic structure suggests potential for forming self-assembled structures such as micelles or vesicles in aqueous solutions. This is an area that could be explored further. The principles of supramolecular chemistry, which involve non-covalent interactions, are fundamental to its action as a corrosion inhibitor, where it adsorbs onto the metal surface. universiteitleiden.nlrsc.org

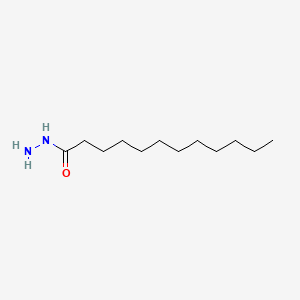

Structure

3D Structure

Properties

IUPAC Name |

dodecanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O/c1-2-3-4-5-6-7-8-9-10-11-12(15)14-13/h2-11,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQHSQQSLTYMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277204 | |

| Record name | Dodecanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5399-22-4 | |

| Record name | Lauric hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5399-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 1136 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Dodecanohydrazide Reactivity and Interaction

Chemical Reactivity Pathways of Dodecanohydrazide

The reactivity of this compound is largely dictated by the presence of the hydrazide functional group (-CONHNH2), which can participate in a variety of chemical transformations.

Reaction Kinetics and Thermodynamic Analyses of this compound-Involved Transformations

The study of reaction kinetics provides insight into the rates of chemical reactions, while thermodynamics helps in understanding the energy changes that occur. numberanalytics.com For reactions involving this compound, these analyses are essential for predicting reaction outcomes and optimizing conditions.

Kinetic and thermodynamic parameters are influenced by factors such as temperature, pressure, and the presence of catalysts. For instance, in the context of dual-fuel engines, the addition of n-dodecane (a related long-chain hydrocarbon) to a hydrogen mixture has been shown to significantly reduce the ignition delay time by promoting the production of hydroxyl radicals and the early oxidation of fuels. rsc.org While this study does not directly involve this compound, it highlights the impact of long-chain hydrocarbons on reaction kinetics under specific conditions. rsc.org The principles of kinetics and thermodynamics dictate that a reaction's speed is determined by the energy barrier (activation energy), while the final product distribution at equilibrium is governed by the relative thermodynamic stability of the products. libretexts.orguml.edu

Table 1: Factors Influencing Reaction Kinetics and Thermodynamics

| Factor | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Equilibrium) |

| Temperature | Generally increases the rate of reaction. | Can shift the equilibrium position based on the reaction's enthalpy change. |

| Pressure | Can affect the rate of reactions involving gases. | Can shift the equilibrium of reactions involving a change in the number of moles of gas. |

| Catalyst | Increases the rate of reaction by providing an alternative reaction pathway with lower activation energy. | Does not affect the thermodynamic equilibrium. pitt.edu |

| Concentration | Higher concentration of reactants generally leads to a faster reaction rate. | The equilibrium position is dependent on the relative concentrations of reactants and products. |

Elucidation of Reaction Mechanisms for this compound Derivatization

Derivatization involves modifying a chemical compound through a reaction to produce a new compound with different properties. libretexts.org For this compound, the hydrazide group is a key site for such modifications. Common derivatization reactions for functional groups like those present in or related to this compound (amines, carboxylic acids) include silylation, acylation, and alkylation. researchgate.net These reactions aim to alter properties such as volatility, stability, or detectability for analytical purposes. libretexts.orgresearchgate.net

The mechanism of these reactions often involves the nucleophilic attack of the hydrazide group on an electrophilic reagent. For example, in acylation, the nitrogen atom of the hydrazide would attack the carbonyl carbon of an acylating agent. Understanding these mechanisms is crucial for synthesizing new molecules with desired functionalities. While specific studies on the derivatization of this compound are not extensively detailed in the provided search results, the general principles of hydrazide reactivity can be applied.

Adsorption Mechanisms of this compound on Material Surfaces

The adsorption of molecules onto solid surfaces is a key process in many applications, including catalysis and corrosion inhibition. carbons.irnumberanalytics.com this compound, with its polar hydrazide head and long nonpolar dodecyl tail, is expected to exhibit interesting adsorption behaviors.

Characterization of Adsorption Modes: Physisorption versus Chemisorption

Adsorption can be broadly categorized into two types: physisorption and chemisorption. numberanalytics.com

Physisorption involves weak, long-range van der Waals forces. It is a reversible process with low heat of adsorption. doubtnut.comunacademy.com

Chemisorption involves the formation of a chemical bond between the adsorbate and the adsorbent surface. It is generally irreversible and has a high heat of adsorption. doubtnut.comunacademy.com

The adsorption of hydrazide derivatives on metal surfaces can occur through either or both of these mechanisms. For instance, in studies of corrosion inhibition by hydrazide derivatives, the adsorption mechanism is often a mix of physisorption and chemisorption. semanticscholar.org The mode of adsorption can be influenced by factors such as the nature of the metal surface, the solution's pH, and the temperature. semanticscholar.org

Table 2: Comparison of Physisorption and Chemisorption

| Characteristic | Physisorption | Chemisorption |

| Nature of Forces | Weak van der Waals forces doubtnut.com | Strong chemical bonds doubtnut.com |

| Heat of Adsorption | Low (typically 20-40 kJ/mol) doubtnut.com | High (typically 80-240 kJ/mol) doubtnut.com |

| Reversibility | Reversible unacademy.com | Generally irreversible unacademy.com |

| Specificity | Not specific unacademy.com | Highly specific unacademy.com |

| Temperature Dependence | Favorable at low temperatures doubtnut.com | Often requires higher temperatures doubtnut.com |

| Activation Energy | Low unacademy.com | High unacademy.com |

| Adsorption Layers | Multilayer adsorption is possible unacademy.com | Monolayer adsorption unacademy.com |

Influence of Molecular Structure on this compound Adsorption Characteristics

The molecular structure of an adsorbate plays a significant role in its adsorption behavior. researchgate.net For this compound, the long dodecyl chain and the polar hydrazide group are the key structural features. The long hydrocarbon chain can influence the orientation of the molecule on the surface and can lead to interactions with other adsorbed molecules. The polar hydrazide group, with its nitrogen and oxygen atoms, can interact strongly with metal surfaces, potentially through coordination bonds. researchgate.net

Electrochemical Interaction Mechanisms of this compound

Electrochemical methods are powerful tools for studying the interaction of molecules with surfaces, particularly conductive surfaces like metals. nih.gov These techniques can provide information on the type and strength of interactions, such as those involved in corrosion inhibition. nih.gov

For hydrazide derivatives used as corrosion inhibitors, electrochemical studies have shown that they can act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. semanticscholar.orguniv-tlemcen.dz The interaction often involves the adsorption of the inhibitor molecules on the metal surface, which can be studied using techniques like electrochemical impedance spectroscopy and polarization curves. semanticscholar.org The formation of a protective film by the inhibitor molecules on the metal surface can be confirmed by these electrochemical measurements. researchgate.net The efficiency of inhibition is often related to the strength and nature of the adsorption, which can be influenced by the molecular structure of the hydrazide derivative. researchgate.net

Dodecanohydrazide in Catalysis and Advanced Ligand Design

Dodecanohydrazide as a Ligand in Transition Metal Catalysis

The hydrazide moiety in this compound offers rich coordination chemistry, enabling it to act as a versatile ligand for a range of transition metals. researchgate.netmdpi.com This has led to the development of novel catalysts with applications in various organic transformations.

The hydrazide group (–CONHNH2) in this compound provides multiple coordination sites, primarily through the carbonyl oxygen and the terminal nitrogen atom of the hydrazine (B178648) group. researchgate.net This allows this compound and its derivatives to act as bidentate ligands, forming stable chelate rings with transition metal ions. researchgate.netnih.gov The coordination behavior can be influenced by factors such as the pH of the reaction medium and the nature of the metal center. mdpi.com For instance, deprotonation of the –NH group can lead to the formation of tautomeric anionic species, which exhibit different coordination properties. mdpi.com

The coordination of this compound to a metal center can result in various geometries, such as octahedral or square planar, depending on the metal ion and the presence of other ligands. mdpi.comlibretexts.org The long dodecyl chain, while not directly involved in coordination, can influence the solubility and steric environment of the resulting metal complex.

Table 1: Coordination Modes of Hydrazide-Based Ligands

| Coordination Mode | Description | Metal Center Examples |

|---|---|---|

| Monodentate | Coordination through either the carbonyl oxygen or the terminal nitrogen. | - |

| Bidentate (Chelating) | Coordination through both the carbonyl oxygen and the terminal nitrogen, forming a stable five-membered ring. researchgate.netnih.gov | Cu(II), Ni(II), Co(II), Zn(II) researchgate.net |

This table is generated based on the general coordination chemistry of hydrazides and may not be exhaustive for this compound specifically.

The design of effective catalysts hinges on the principle of ligand engineering, where the steric and electronic properties of the ligand are systematically modified to optimize catalytic performance. mdpi.comnih.gov For this compound-based ligands, several design principles can be applied:

Modification of the Hydrazide Moiety : The reactivity of the hydrazide group can be altered by substitution on the nitrogen atoms. For example, the formation of hydrazones by condensation with aldehydes or ketones introduces an imine nitrogen, creating additional coordination sites and allowing for the synthesis of tridentate or tetradentate ligands. nih.govresearchgate.net

Introduction of Steric Bulk : The long dodecyl chain imparts significant steric hindrance around the metal center. This can be advantageous in controlling selectivity by directing the approach of substrates. sigmaaldrich.com Further steric bulk can be introduced by incorporating bulky substituents on other parts of the ligand.

Tuning Electronic Properties : The electronic properties of the ligand influence the redox potential of the metal center, which is crucial for catalytic activity. cmu.edu Electron-donating or electron-withdrawing groups can be incorporated into the ligand backbone to modulate the electron density at the metal.

Incorporation of Secondary Functional Groups : Introducing other functional groups, such as carboxylates or pendant amines, can lead to bifunctional catalysts where the secondary group participates in the catalytic cycle, for instance, by facilitating proton transfer. osti.govdiva-portal.org

The structure of a this compound-based ligand has a profound impact on the resulting catalyst's activity and selectivity. cmu.edursc.org The interplay of steric and electronic effects dictates the outcome of a catalytic reaction.

Steric Effects : The bulky dodecyl group can create a specific pocket around the metal's active site, influencing which substrate can bind and in what orientation, thereby controlling regioselectivity and stereoselectivity. sigmaaldrich.com For example, in reactions involving bulky substrates, a well-designed ligand can prevent catalyst deactivation and promote the desired transformation. nih.gov

Electronic Effects : The electronic nature of the ligand directly affects the reactivity of the metal center. cmu.edu Electron-rich ligands can enhance the catalytic activity of late transition metals in oxidative addition steps, while electron-poor ligands can be beneficial for reductive elimination. The ability to fine-tune these properties is a cornerstone of modern catalyst design. sigmaaldrich.com

Table 2: Influence of Ligand Properties on Catalysis

| Ligand Property | Effect on Catalysis | Example Application |

|---|---|---|

| Steric Bulk | Controls substrate access to the active site, influencing selectivity. sigmaaldrich.com | Asymmetric catalysis, regioselective functionalization. |

| Electronic Character | Modulates the redox potential and reactivity of the metal center. cmu.edu | Optimization of reaction rates in cross-coupling reactions. |

| Chelation | Increases catalyst stability and prevents decomposition. researchgate.net | Enhancing catalyst lifetime in high-temperature reactions. |

Rational Design Principles for this compound-Based Ligands

Supramolecular Control in Catalytic Systems Incorporating this compound

Supramolecular chemistry offers a powerful tool for controlling catalytic reactions by using weak, non-covalent interactions to pre-organize substrates and catalyst components. rsc.orgrsc.org The long dodecyl chain of this compound is particularly well-suited for engaging in van der Waals and hydrophobic interactions, making it an ideal component for building supramolecular catalytic systems.

By designing catalyst assemblies where this compound-metal complexes are encapsulated within a larger supramolecular host, it is possible to create a microenvironment around the active site. nih.govrsc.org This can lead to several benefits:

Enhanced Selectivity : The confined space of the supramolecular pocket can impose geometric constraints on the substrate, favoring the formation of a specific product. rsc.org

Increased Activity : Substrate pre-organization can lower the activation energy of the reaction, leading to higher turnover rates. rsc.org

Catalyst Protection : Encapsulation can protect the active metal center from deactivation by preventing aggregation or reaction with inhibiting species in the bulk solution. nih.gov

The self-assembly properties of this compound derivatives can also be exploited to form micelles or vesicles in solution, which can act as nanoreactors for catalytic transformations. The hydrophobic dodecyl chains would form the core of these structures, creating a non-polar environment that can be beneficial for certain reactions.

Heterogeneous Catalysis Utilizing this compound Derivatives

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. savemyexams.comwikipedia.org this compound derivatives can be immobilized on solid supports to create robust heterogeneous catalysts. mdpi.com

The long dodecyl chain facilitates the anchoring of the catalyst onto non-polar supports, such as polymers or silica (B1680970) that has been surface-modified with hydrophobic groups. The hydrazide moiety, or a more complex ligand system derived from it, can then coordinate to the desired metal ion.

The process of heterogeneous catalysis involves the adsorption of reactants onto the catalyst surface, reaction at the active sites, and subsequent desorption of the products. savemyexams.com The performance of a this compound-based heterogeneous catalyst would depend on several factors:

Nature of the Support : The support material can influence the dispersion of the active sites and the mass transfer of reactants and products. biofueljournal.com

Ligand Structure : The structure of the immobilized ligand will determine the coordination environment of the metal and its catalytic properties.

Reaction Conditions : Temperature, pressure, and solvent all play a crucial role in the efficiency of the catalytic process. nih.gov

One potential application is in the functionalization of silica gel with a Cu(II)-hydrazide complex for use in multicomponent reactions. mdpi.com Such catalysts can exhibit high activity and be reusable over several cycles. The development of magnetically separable catalysts, where the this compound-metal complex is supported on magnetic nanoparticles, offers a particularly attractive route for catalyst recovery. mdpi.com

Supramolecular Assemblies and Advanced Materials Science of Dodecanohydrazide

Principles of Self-Assembly for Dodecanohydrazide Architectures

The spontaneous organization of individual molecules into stable, ordered structures is known as self-assembly, a process governed by thermodynamic principles aimed at minimizing the system's free energy. numberanalytics.comnumberanalytics.com This phenomenon is central to the creation of complex materials with customized properties. numberanalytics.com The self-assembly of this compound into sophisticated architectures is driven by a delicate balance of non-covalent interactions and the molecule's inherent structural features. The process is not merely a random aggregation but a directed organization leading to thermodynamically stable structures.

Key principles governing the self-assembly of this compound include:

Intermolecular Interactions: The nature and strength of non-covalent forces play a pivotal role. numberanalytics.com

Environmental Factors: Conditions such as solvent, temperature, and pH can significantly impact the self-assembly process. numberanalytics.com

Role of Non-Covalent Interactions in this compound Aggregation (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are the cornerstone of this compound self-assembly, providing the necessary driving force for aggregation into ordered structures. mdpi.comnih.gov These weak interactions, when acting in concert, lead to stable and well-defined supramolecular architectures. nih.gov

Hydrogen Bonding: The hydrazide functional group in this compound is a potent hydrogen bond donor and acceptor. This enables the formation of extensive hydrogen-bonding networks, which are highly directional and play a crucial role in dictating the primary structure of the self-assembled aggregates. rsc.orgresearchgate.net The strength and cooperativity of these hydrogen bonds contribute significantly to the stability of the resulting assemblies. nih.gov The formation of these bonds can be controlled to direct the assembly process towards desired architectures. rsc.org

π-π Stacking: While this compound itself lacks an aromatic ring for classical π-π stacking, derivatives incorporating aromatic moieties can leverage this interaction. libretexts.orgwikipedia.org Aromatic rings, with their electron-rich π systems, can interact face-to-face, contributing to the stabilization of the supramolecular structure. libretexts.org The strength of these interactions is influenced by the nature of the aromatic system and any substituents present. rsc.org

Other Non-Covalent Interactions:

Hydrophobic Effects: In aqueous environments, the hydrophobic dodecyl chain of this compound will tend to aggregate to minimize contact with water, driving the self-assembly process. mdpi.com

The interplay of these non-covalent forces is complex and synergistic. For instance, hydrogen bonding can influence the electron density of aromatic rings, thereby modulating the strength of π-π stacking interactions. rsc.org

Hierarchical Self-Organization of this compound Systems

Hierarchical self-organization refers to the process where molecules first assemble into primary structures, which then further organize into larger, more complex architectures. This multi-level assembly is a key feature of many biological and synthetic systems. niru.nettuwien.ac.at In the context of this compound, this process allows for the creation of materials with intricate and functional designs.

The process can be visualized as follows:

Primary Assembly: Individual this compound molecules aggregate through strong, directional interactions like hydrogen bonding to form initial structures such as fibers or sheets.

Secondary Assembly: These primary structures then interact through weaker forces to form larger, more ordered arrangements.

This hierarchical approach allows for a high degree of control over the final morphology and properties of the material. By tuning the conditions, it is possible to direct the self-organization process to yield specific architectures. ifaamas.org

Supramolecular Polymers and Hydrogels Incorporating this compound Units

Supramolecular polymers are long, polymer-like chains formed through the non-covalent association of monomeric units. tsinghua.edu.cn These materials are dynamic and responsive, as the non-covalent bonds can be reversibly broken and reformed. tsinghua.edu.cn this compound and its derivatives are excellent candidates for the construction of supramolecular polymers and hydrogels due to their strong and directional hydrogen-bonding capabilities.

Design and Controlled Formation of this compound-Based Supramolecular Polymers

The design of this compound-based supramolecular polymers involves the careful engineering of the monomer to promote directional and strong non-covalent interactions. nih.gov By modifying the this compound molecule, for instance by introducing additional functional groups, it is possible to tune the properties of the resulting supramolecular polymer. rug.nl

Key design considerations include:

Monomer Structure: The geometry and functionality of the this compound derivative will determine the type and strength of the non-covalent interactions. nih.gov

Interaction Strength: Achieving a high degree of polymerization requires sufficiently strong non-covalent interactions. tsinghua.edu.cn

Directionality: The directional nature of hydrogen bonds is crucial for the formation of linear, polymer-like chains. nih.gov

The formation of these supramolecular polymers can be controlled by external stimuli such as temperature or the presence of specific ions, allowing for the creation of "smart" materials that respond to their environment. rsc.org

This compound as Structural Scaffolds in Advanced Polymer Materials

The self-assembling properties of this compound make it an ideal component for creating structural scaffolds in advanced polymer materials. mdpi.comnih.gov These scaffolds can provide a three-dimensional framework for the growth of other materials or can themselves be the primary structural component. mdpi.com

In the context of tissue engineering, for example, scaffolds made from this compound-based materials could mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. nih.govfrontiersin.org The biodegradability and biocompatibility of such materials would be of paramount importance in these applications. nih.gov

Table: Examples of this compound-Based Scaffolds

| Scaffold Type | Fabrication Method | Potential Application |

| Porous Hydrogel | Self-assembly followed by cross-linking | Tissue Engineering |

| Nanofibrous Mat | Electrospinning of a this compound-containing polymer blend | Filtration |

| Composite Material | Incorporation into a polymer matrix | Reinforced Plastics |

The ability to control the porosity, mechanical properties, and functionality of these scaffolds through the design of the this compound building block is a significant advantage. researchgate.net

Engineering of Functional Materials Based on this compound Derivatives

The versatility of the this compound structure allows for the engineering of a wide range of functional materials with tailored properties. nih.gov By introducing specific functional groups onto the this compound backbone, it is possible to create materials with novel optical, electronic, or biological properties.

For example, the incorporation of photoactive moieties could lead to the development of light-responsive materials, while the attachment of bioactive molecules could result in materials for targeted drug delivery or biosensing. nih.gov The self-assembly of these functionalized this compound derivatives would then lead to the formation of highly ordered materials where the functional units are precisely positioned, enhancing their collective properties.

Table: Functional this compound Derivatives and Their Applications

| Functional Group | Resulting Property | Potential Application |

| Fluorophore | Fluorescence | Bio-imaging |

| Redox-active unit | Electron transfer | Organic electronics |

| Biotin | Biotin-avidin binding | Biosensors |

The development of such advanced materials relies on a deep understanding of the relationship between molecular structure, supramolecular organization, and macroscopic function.

Computational Chemistry and Theoretical Studies of Dodecanohydrazide

Density Functional Theory (DFT) Applications to Dodecanohydrazide Systems

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and properties of molecules. wikipedia.orgcolumbia.edu DFT methods, which are based on the calculation of electron density, offer a balance between accuracy and computational cost, making them suitable for studying complex systems. wikipedia.orgaps.org In the context of this compound, DFT has been employed to understand its behavior, particularly in applications such as corrosion inhibition. researchgate.netresearchgate.netslideshare.net

Electronic Structure Characterization of this compound

The electronic structure of a molecule is fundamental to understanding its chemical behavior. dfg.dersc.org For this compound, DFT calculations provide a detailed picture of its molecular orbitals, charge distribution, and other electronic properties. eurjchem.comnih.govaps.org These calculations are crucial for predicting how the molecule will interact with other substances. aalto.fi For instance, in corrosion inhibition studies, understanding the electronic structure helps to explain the adsorption mechanism of this compound onto metal surfaces. researchgate.net The presence of heteroatoms like nitrogen and oxygen in the hydrazide group, along with the long hydrocarbon chain, creates distinct regions of electron density that influence its interaction with metal surfaces. researchgate.net

Theoretical studies have shown that the effectiveness of organic inhibitors is often related to their electronic properties. univ-tlemcen.dz The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors derived from electronic structure calculations. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, a high HOMO energy would suggest a greater tendency to donate electrons to the vacant d-orbitals of a metal, forming a coordinate bond and thus inhibiting corrosion. Conversely, a low LUMO energy would indicate a capacity to accept electrons from the metal surface.

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Parr Functions) for this compound

To quantify the reactivity of different sites within the this compound molecule, chemical reactivity descriptors derived from DFT are utilized. d-nb.infoedu.krd Fukui functions and Parr functions are powerful tools for identifying which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. faccts.deresearchgate.netresearchgate.net

The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. faccts.de Specifically, the function f+(r) points to sites prone to nucleophilic attack (electron acceptance), while f-(r) highlights sites susceptible to electrophilic attack (electron donation). researchgate.net For this compound, these functions can pinpoint the reactivity of the nitrogen and oxygen atoms in the hydrazide group, as well as specific carbons in the dodecyl chain.

The Parr function provides similar insights into local reactivity. researchgate.net The nucleophilic Parr function, P+(r), and the electrophilic Parr function, P-(r), are used to predict the most probable sites for nucleophilic and electrophilic attacks, respectively. researchgate.net By calculating these descriptors for this compound, researchers can gain a detailed understanding of its reactive behavior, which is essential for applications like designing more effective corrosion inhibitors or understanding its role in various chemical reactions.

| Reactivity Descriptor | Description | Relevance to this compound |

| Fukui Function (f(r)) | Measures the change in electron density at a point as the number of electrons changes. faccts.de | Identifies specific atoms (e.g., N, O) susceptible to nucleophilic or electrophilic attack. |

| Parr Function (P(r)) | A related local reactivity descriptor used to predict reactive sites. researchgate.net | Complements Fukui functions in pinpointing the most reactive centers within the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability, crucial for adsorption on metal surfaces. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Reflects the molecule's electron-accepting ability, also important for surface interactions. |

Theoretical Calculations of Adsorption Energies of this compound

A critical aspect of understanding the performance of this compound, particularly as a corrosion inhibitor, is its ability to adsorb onto a metal surface. slideshare.net DFT calculations are instrumental in determining the adsorption energy, which quantifies the strength of the interaction between the inhibitor molecule and the surface. cam.ac.ukaps.orgcore.ac.ukphyschemres.orgrsc.org

The adsorption energy is typically calculated by subtracting the total energies of the isolated this compound molecule and the clean metal slab from the total energy of the combined system where the molecule is adsorbed on the surface. cam.ac.uk These calculations can be performed for various adsorption orientations and sites on the metal surface to identify the most stable configuration. physchemres.org A more negative adsorption energy indicates a stronger and more spontaneous adsorption process. rsc.org

Studies on similar long-chain organic compounds have shown that both the polar head group (the hydrazide moiety) and the non-polar tail (the dodecyl chain) contribute to the adsorption process. The hydrazide group can interact directly with the metal surface through its heteroatoms, while the long hydrocarbon chain can form a protective, hydrophobic film. Theoretical calculations can disentangle these contributions and provide a molecular-level picture of the protective layer's formation. researchgate.net

Molecular Dynamics Simulations of this compound Interactions

While DFT provides a static picture of the electronic properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how molecules behave and interact over time. osti.govnih.govreadthedocs.iobnl.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe processes such as self-assembly, diffusion, and the formation of interfaces. mdpi.com

For this compound, MD simulations can model its behavior in solution and at interfaces, such as a metal surface in an aqueous environment. These simulations can reveal how this compound molecules arrange themselves on a surface, the stability of the resulting film, and how they interact with water molecules and corrosive ions. univie.ac.at This provides a bridge between the quantum mechanical details from DFT and the macroscopic properties observed experimentally.

Cheminformatics and Computational Peptidology in this compound Research

Cheminformatics and computational peptidology encompass a range of computational techniques used to analyze and predict the properties of chemical compounds and peptides. nih.govmdpi.commdpi.comnih.gov While this compound is not a peptide, the methodologies from these fields are highly applicable to its study, especially when considering its analogues and potential applications. mdpi.com

Scaffold Analysis and Virtual Screening Methodologies for this compound Analogues

Scaffold analysis is a cheminformatics technique used to identify the core molecular frameworks (scaffolds) within a set of compounds. chemrxiv.org This is particularly useful in drug discovery and materials science for identifying novel structures with desired properties. nih.gov For this compound, the hydrazide group attached to a long alkyl chain constitutes its basic scaffold.

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to have a specific biological activity or material property. pharmacelera.commdpi.communi.cz By defining a set of desired properties for this compound analogues (e.g., enhanced corrosion inhibition), virtual screening can be used to explore vast chemical spaces for new and improved molecules. muni.cz This process often involves docking simulations, where potential candidates are computationally tested for their binding affinity to a target, which in this case could be a metal surface. nih.gov The combination of scaffold analysis and virtual screening allows for the rational design of new this compound derivatives with tailored functionalities.

| Computational Technique | Description | Application to this compound Research |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. readthedocs.iobnl.gov | Models the dynamic behavior of this compound at interfaces and in solution. |

| Scaffold Analysis | Identifies the core structural frameworks of molecules. chemrxiv.org | Defines the fundamental structure of this compound for designing analogues. |

| Virtual Screening | Computationally searches large compound libraries for molecules with desired properties. pharmacelera.commdpi.com | Identifies new this compound analogues with potentially enhanced performance. |

Predictive Modeling of this compound-Related Chemical Properties

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that link the chemical structure of a series of compounds to a specific biological activity or physical property. nih.gov These models are built on the principle that the structure of a molecule dictates its function. By identifying key molecular descriptors, which are numerical representations of a molecule's properties, it is possible to predict the behavior of unsynthesized or untested compounds. japsonline.com

For hydrazide derivatives, including this compound, QSAR studies have been instrumental in predicting their potential as antimicrobial, anticancer, and antitubercular agents. acs.orgjppres.com These models typically employ a range of descriptors:

Topological Descriptors: These describe the connectivity and branching of atoms in a molecule. Examples include the second-order molecular connectivity index (²χ) and the Balaban topological index (J), which have been shown to be important for the antimicrobial activity of hydrazide derivatives. nih.gov

Electronic Descriptors: These relate to the electron distribution in a molecule. Parameters like the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and dipole moment, often calculated using Density Functional Theory (DFT), are crucial for understanding a molecule's reactivity. scispace.comnih.gov

Physicochemical Descriptors: These include properties like lipophilicity (log P), molar refractivity (MR), and solubility (log S), which influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. jppres.comchemsociety.org.ng

The development of a robust QSAR/QSPR model involves several steps, starting with the creation of a dataset of molecules with known properties, followed by the calculation of various molecular descriptors. Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate a mathematical equation that best correlates the descriptors with the observed property. acs.org

The predictive power of these models allows researchers to design new this compound derivatives with potentially enhanced properties. For instance, a QSAR model for anticancer activity might indicate that increasing the lipophilicity and incorporating specific substituent groups on the this compound scaffold could lead to greater potency. jppres.com

Below are interactive tables summarizing the types of descriptors commonly used in predictive modeling of hydrazide derivatives and their relevance to specific chemical properties.

Table 1: Common Molecular Descriptors in Predictive Modeling of Hydrazide Derivatives

| Descriptor Type | Example Descriptors | Predicted Property/Activity |

| Topological | Molecular Connectivity Indices (χ), Balaban Index (J), Kier's Shape Indices (κα) | Antimicrobial Activity, Corrosion Inhibition |

| Electronic | HOMO Energy, LUMO Energy, Energy Gap (ΔE), Dipole Moment, Mulliken Charges | Reactivity, Corrosion Inhibition, Biological Activity |

| Physicochemical | Log P (Lipophilicity), Molar Refractivity (MR), Log S (Solubility), Polar Surface Area | ADME Properties, Biological Activity |

| Steric | Steric Parameters (e.g., from CoMFA/CoMSIA) | Receptor Binding, Enzyme Inhibition |

Table 2: Research Findings on Predictive Modeling of Hydrazide Derivatives

| Study Focus | Key Findings | Relevant Descriptors |

| Antimicrobial Activity | Multi-target QSAR models effectively described the antimicrobial activity of benzylidene hydrazides. nih.gov | Second-order molecular connectivity index (²χ), Third-order Kier's alpha shape index (κα₃) nih.gov |

| Antitubercular Activity | The biological activity of hydrazides against M. tuberculosis was found to be independent of lipophilicity (log P) and more related to the stability of radical intermediates. acs.org | Electronic and geometrical descriptors acs.org |

| Anticancer Activity | QSAR models for benzylidene hydrazine (B178648) benzamides against human lung cancer cells highlighted the importance of solubility and molar refractivity. jppres.com | Log S, Molar Refractivity (MR), Rerank Score jppres.com |

| Corrosion Inhibition | DFT calculations and QSAR models have been used to correlate the electronic properties of hydrazide derivatives with their efficiency as corrosion inhibitors for mild steel. | HOMO Energy, LUMO Energy, Energy Gap (ΔE), Electronegativity (χ), Hardness (η) |

These predictive models, grounded in computational chemistry and theoretical principles, serve as powerful tools in the rational design of new molecules based on the this compound scaffold for a variety of applications.

Biological and Medicinal Chemistry Research Applications of Dodecanohydrazide

Dodecanohydrazide as a Privileged Molecular Scaffold in Drug Discovery

In drug discovery, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, often exhibiting favorable drug-like properties. mdpi.comnih.gov The indole (B1671886) ring and benzodiazepine (B76468) structures are classic examples of such scaffolds. mdpi.comnih.gov The hydrazide-hydrazone motif (R-CO-NH-N=C), a key feature of many this compound derivatives, is increasingly recognized for its broad biological significance, with activities ranging from antimicrobial to anticancer. researchgate.netresearchgate.net

The this compound structure itself presents as a privileged scaffold due to the combination of its long dodecyl tail and the versatile hydrazide group. The aliphatic chain can engage in hydrophobic interactions within the binding pockets of target proteins, while the hydrazide functional group can participate in crucial hydrogen bonding and serves as a convenient chemical handle for synthetic modification. duke.edu This dual functionality allows for the generation of molecules that can be systematically modified to optimize binding affinity and selectivity for a diverse range of protein targets, a hallmark of a privileged structure. rsc.orgnih.gov

Scaffold hopping is a powerful medicinal chemistry strategy used to identify structurally novel compounds by replacing the central core of a known active molecule while preserving its biological activity. nih.govnih.gov This approach is valuable for discovering new chemotypes with improved properties, such as enhanced metabolic stability or novel intellectual property rights. cresset-group.commdpi.comrsc.org

Starting with the this compound core, several scaffold hopping strategies can be envisioned. The dodecanoyl lipid tail, responsible for lipophilicity, could be replaced by other cyclic or acyclic lipophilic groups to explore new chemical space and alter pharmacokinetic profiles. More significantly, the central hydrazide linker can be substituted with various bioisosteres to generate entirely new molecular backbones. The primary goal is to maintain the key pharmacophoric features—the spatial arrangement of atoms or groups essential for biological activity—while changing the underlying scaffold. mdpi.comrsc.org This allows chemists to move away from known structural classes and potentially overcome issues like toxicity or poor metabolic profiles associated with the original scaffold. rsc.org

The creation of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new therapeutic leads. The rational design of these libraries, often guided by the structure of the biological target, increases the efficiency of this process. nih.gov this compound is an ideal starting material for constructing focused compound libraries.

A common synthetic route involves the condensation reaction between this compound and a diverse panel of aldehydes or ketones to produce a library of this compound-hydrazone derivatives. researchgate.net This approach allows for the systematic variation of the substituent (R group) attached to the hydrazone moiety, enabling a thorough exploration of the structure-activity relationship (SAR).

One study detailed the synthesis of six new dodecanoic acid hydrazide-hydrazones (4a–f) where various substituted benzaldehydes were reacted with this compound. researchgate.net The resulting compounds were then screened for antimicrobial activity. researchgate.net This type of targeted synthesis creates a focused library designed to probe how different electronic and steric features on the phenyl ring influence biological efficacy. researchgate.netekb.eg

Table 1: Example of a Synthesized this compound-Based Compound Library A representative library of this compound-hydrazones synthesized to investigate antimicrobial activity. Data sourced from ResearchGate. researchgate.net

| Compound ID | Substituent on Benzene Ring | Molecular Formula |

| 4a | H | C19H30N2O |

| 4b | 3-OH | C19H30N2O2 |

| 4c | 3-Cl | C19H29ClN2O |

| 4d | 4-Cl | C19H29ClN2O |

| 4e | 3,4-(OCH3)2 | C21H34N2O3 |

| 4f | 2-NO2 | C19H29N3O3 |

Strategies for Scaffold Hopping with this compound Core Structures

Elucidating Mechanisms of Biological Activity for this compound Derivatives

Understanding the mechanism of action is critical for the development of any therapeutic agent. For this compound derivatives, which exhibit a wide range of biological effects, research has focused on identifying their molecular targets and the pathways they modulate. japsonline.comfrontiersin.org The hydrazone linkage (-C=N-NH-C=O) is a key structural feature, and its derivatives have been shown to exert their effects through various mechanisms, including enzyme inhibition and interactions with other biomolecules. researchgate.net

For instance, the antimicrobial action of some related nitro-containing compounds is believed to involve their intracellular reduction, which produces toxic radical species that can damage microbial DNA, leading to cell death. mdpi.com In the context of anticancer activity, certain diarylamine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. frontiersin.org Investigating similar pathways for this compound derivatives is an active area of research.

Enzyme inhibition is a common mechanism through which drugs exert their therapeutic effects. researchgate.netlibretexts.org Hydrazide and hydrazone derivatives have been identified as inhibitors of various enzymes. semanticscholar.orgontosight.ai These compounds can act as reversible inhibitors, which bind non-covalently to the enzyme, or irreversible inhibitors, which typically form a strong covalent bond. libretexts.orginteresjournals.org Reversible inhibition can be further classified as competitive, where the inhibitor vies with the substrate for the active site, or non-competitive, where it binds to a different (allosteric) site. interesjournals.org

Studies on structurally similar compounds provide insight into the potential of this compound analogues as enzyme inhibitors. For example, various carbothioamide derivatives, which share functional similarities with hydrazones, have been evaluated as inhibitors of carbonic anhydrase II and 15-lipoxygenase, enzymes relevant to cancer. mdpi.com Similarly, analogues of chalcones have shown inhibitory activity against AKR1C3, an enzyme implicated in the development of resistance to certain cancer therapies. mdpi.com The design of this compound analogues that can selectively target specific enzymes is a key strategy in medicinal chemistry. nih.gov

Table 2: Enzyme Inhibition by Hydrazide/Hydrazone Analogues This table presents IC50 values (the concentration required to inhibit 50% of enzyme activity) for various hydrazone-related compounds against different enzyme targets, indicating their potential as inhibitors. Data sourced from MDPI and ResearchGate. researchgate.netmdpi.com

| Compound Class | Enzyme Target | Reported IC50 |

| Chalcone Analogues | AKR1C3 | 1.08 µM (for most active derivative) mdpi.com |

| Phenothiazine-carbohydrazide | Platelet COX-1 | 2.3 µM researchgate.net |

| Carbothioamide Derivatives | Carbonic Anhydrase II | Potent inhibition observed mdpi.com |

The biological effect of a drug is initiated by its physical interaction with a target molecule, such as a protein or nucleic acid. duke.edu These interactions are governed by non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic attractions. duke.edu The molecular structure of this compound derivatives is well-suited for such interactions. The long dodecyl chain can fit into hydrophobic pockets on a protein's surface, while the polar hydrazide-hydrazone moiety can form multiple hydrogen bonds with amino acid residues in the active site.

Computational docking studies are frequently used to visualize and predict these interactions. mdpi.commdpi.com Such models can show how a this compound derivative might orient itself within the active site of a target enzyme, revealing key interactions that contribute to its binding affinity. nih.gov For example, in the case of some antifungal agents, a critical interaction involves an electrostatic attraction between a nitro group on the inhibitor and an iron atom within the enzyme's active site. mdpi.com Similar detailed investigations for this compound derivatives are crucial for understanding their mechanism of action and for guiding the rational design of more potent and selective analogues.

Enzyme Inhibition Studies of this compound Analogues

Chemoinformatics and Bioactivity Prediction for this compound Derivatives

Chemoinformatics applies computational methods to analyze chemical and biological data, accelerating the drug discovery process. molinspiration.comlongdom.org By generating virtual libraries of compounds and using algorithms to predict their biological activity and pharmacokinetic properties (a process known as Quantitative Structure-Activity Relationship or QSAR), researchers can prioritize which molecules to synthesize and test. longdom.orgnih.gov

For this compound, chemoinformatics can be used to design vast virtual libraries by computationally combining the this compound scaffold with thousands of different chemical building blocks. For each virtual compound, molecular descriptors such as LogP (a measure of lipophilicity), polar surface area, and the number of rotatable bonds can be calculated. longdom.orglookchem.com These descriptors are then fed into machine learning models that have been trained on large datasets of known compounds and their biological activities. qima-lifesciences.comchemrxiv.org

These predictive models can screen the virtual library to identify this compound derivatives with a high probability of being active against a specific target, such as a bacterial enzyme or a cancer-related protein. qima-lifesciences.commdpi.com This in silico approach allows for the efficient exploration of a much larger chemical space than would be feasible through physical synthesis and screening alone, significantly enhancing the potential for discovering novel drug candidates. longdom.org

Advanced Analytical Characterization Techniques for Dodecanohydrazide and Its Derivatives

Chromatographic Separation Techniques for Dodecanohydrazide

Chromatography is a fundamental technique for separating the components of a mixture. shimadzu.nl For this compound, a molecule possessing both a long, non-polar alkyl chain and a polar hydrazide functional group, various chromatographic strategies can be employed.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net this compound, with a molecular weight of 214.35 g/mol , is potentially suitable for GC analysis, which separates components based on their boiling points and interactions with the stationary phase. thermofisher.com

The development of a robust GC method begins with understanding the sample's properties to define the optimal parameters. scioninstruments.com For this compound, key considerations include the choice of column, temperature program, and detector. Given the molecule's polarity, a mid-polar stationary phase, such as one containing cyanopropyl groups, would be a suitable starting point for method development. mdpi.com A temperature gradient program is typically employed to ensure the efficient elution of the compound while maintaining good peak shape. youtube.com

Coupling GC with a mass spectrometer (GC-MS) is particularly advantageous, as it provides both retention time data for quantification and mass spectra for definitive identification and structural analysis. thermofisher.comfilab.fr Electron ionization (EI) is the most common ionization technique used in GC-MS, often yielding characteristic fragmentation patterns that serve as a fingerprint for the molecule. researchgate.net

Table 1: Illustrative GC-MS Method Parameters for this compound Analysis

| Parameter | Setting | Purpose |

| Column | Mid-polarity (e.g., 6% cyanopropyl-polysiloxane), 30-60 m length, 0.25-0.32 mm ID, 0.25-1.8 µm film thickness | Provides appropriate selectivity for a molecule with both polar and non-polar characteristics. mdpi.com |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. thermofisher.com |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |

| Oven Program | Initial 50°C, ramp at 10-20°C/min to 280°C, hold for 5 min | Optimizes separation of the analyte from impurities and the solvent front. youtube.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification and quantification filab.fr; FID offers robust quantification. derpharmachemica.com |

| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV | Generates reproducible fragmentation patterns for structural elucidation and library matching. researchgate.net |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are cornerstone techniques for the separation, quantification, and purification of a wide range of compounds. shimadzu.nleag.com UHPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity. usp.orgresearchgate.net

For this compound, the dual nature of its structure (polar head, non-polar tail) allows for flexibility in the choice of separation mode.

Reversed-Phase (RP) Chromatography: This is the most common LC mode, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). researchgate.net The long dodecyl chain of this compound would provide strong retention on a C18 column, allowing for separation based on hydrophobicity. Gradient elution, where the proportion of the organic solvent is increased over time, is typically necessary for efficient elution and optimal peak shape. nih.gov

Hydrophilic Interaction Chromatography (HILIC): In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent. lcms.cz This technique is well-suited for polar compounds and could be optimized to achieve separation based on the polarity of the hydrazide group, offering an alternative selectivity to RP chromatography. nih.gov

Optimization of the mobile phase, including pH and buffer selection, is critical for achieving the desired separation. lcms.cz Coupling LC with mass spectrometry (LC-MS) is a powerful combination for analyzing complex samples. nih.gov

Table 2: Example UHPLC Method Parameters for this compound

| Parameter | Setting | Purpose |

| System | UHPLC | Provides higher throughput, better resolution, and increased sensitivity compared to HPLC. usp.org |

| Column | Reversed-Phase C18 or HILIC Amide, <2 µm particle size | C18 separates based on hydrophobicity; HILIC separates based on polarity. lcms.cz |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Aqueous component of the mobile phase; additives improve peak shape and ionization efficiency for MS. researchgate.net |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component (modifier) of the mobile phase. researchgate.net |

| Gradient | 5% to 95% B over 5-10 minutes | Ensures elution of compounds with varying polarities. nih.gov |

| Flow Rate | 0.3 - 0.6 mL/min | Typical flow rate for UHPLC systems. eag.com |

| Detector | UV/Vis or Mass Spectrometer (MS/MS) | UV detection is possible if the hydrazide group has a sufficient chromophore; MS provides higher sensitivity and specificity. nih.govnih.gov |

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their migration in an electric field. wikipedia.org The separation is driven by both the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) of the bulk solution. youtube.com CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. oup.com

While this compound is a neutral molecule and would not migrate based on electrophoretic mobility in standard capillary zone electrophoresis (CZE), it can be effectively analyzed using Micellar Electrokinetic Chromatography (MEKC). MEKC is a mode of CE that uses surfactants (like sodium dodecyl sulfate, SDS) added to the buffer at a concentration above the critical micelle concentration. acs.org These surfactants form micelles, which act as a pseudo-stationary phase. Neutral analytes like this compound can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on their partitioning coefficient.

Method development in MEKC for this compound would involve optimizing the type and concentration of the surfactant, buffer pH, and applied voltage to achieve the desired resolution.

Table 3: Potential Capillary Electrophoresis (MEKC) Parameters for this compound

| Parameter | Setting | Purpose |

| Mode | Micellar Electrokinetic Chromatography (MEKC) | Enables the separation of neutral analytes. acs.org |

| Capillary | Fused-silica, 50-75 µm ID, ~50 cm total length | Standard capillary for CE separations. acs.org |

| Background Electrolyte | 20-50 mM Sodium Phosphate buffer with 50-100 mM SDS, pH 7-9 | Provides buffering capacity and the micellar phase for separation. oup.comoup.com |

| Voltage | 15 - 25 kV | Driving force for the separation. wikipedia.org |

| Temperature | 25 - 30 °C | Affects viscosity and migration times, needs to be controlled. acs.org |

| Injection | Hydrodynamic (pressure) or Electrokinetic | Introduces a small plug of the sample into the capillary. wikipedia.org |

| Detection | UV/Vis (e.g., 200-220 nm) | Monitors the analyte as it passes the detector window. oup.com |

Liquid Chromatography (LC, HPLC, UHPLC) Optimization for this compound Analysis

Mass Spectrometry (MS) Techniques for this compound Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the structural analysis and sensitive quantification of small molecules. rfi.ac.uknih.gov It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and structure. d-nb.info

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of <5 ppm), allowing for the unambiguous determination of a molecule's elemental formula. chromatographyonline.combioanalysis-zone.com This capability distinguishes HRMS from unit mass resolution instruments and is crucial for identifying unknown derivatives or metabolites of this compound and confirming their composition with high confidence. hilarispublisher.commdpi.com

Instruments like Time-of-Flight (TOF) and Orbitrap are common HRMS platforms. mdpi.comlabmanager.com When coupled with chromatographic separation (LC-HRMS or GC-HRMS), these systems can analyze complex mixtures, providing accurate mass data for both the intact parent molecule and its fragment ions generated via tandem mass spectrometry (MS/MS). lcms.cz This fragmentation data is vital for detailed structural elucidation. biorxiv.org

Table 4: Comparison of High-Resolution vs. Unit Mass Resolution MS

| Feature | High-Resolution Mass Spectrometry (HRMS) | Unit Mass Resolution Mass Spectrometry (LRMS) |

| Mass Accuracy | High (< 5 ppm error) chromatographyonline.com | Low (Nominal mass, ± 0.1 to 1 Da) bioanalysis-zone.com |

| Resolving Power | High (e.g., >20,000) chromatographyonline.com | Low |

| Primary Use | Elemental formula determination, unknown identification, high-confidence structural elucidation. bioanalysis-zone.commdpi.com | Routine quantification, target screening with known fragmentation. |

| Benefit for this compound | Can distinguish this compound (C₁₂H₂₆N₂O, exact mass: 214.2045) from other isobaric compounds (same nominal mass). | Can detect and quantify this compound if the method is selective. |

| Common Instruments | Orbitrap, TOF, FT-ICR labmanager.com | Single Quadrupole, Triple Quadrupole, Ion Trap |

The choice of ionization technique is critical as it determines how molecules are converted into gas-phase ions for mass analysis. researchgate.net The selection depends on the analyte's properties and the coupled separation method (GC or LC).

Electron Ionization (EI): This is a "hard" ionization technique typically used with GC-MS. It bombards molecules with high-energy electrons (70 eV), causing extensive and reproducible fragmentation. researchgate.net For this compound, EI would likely cleave the C-C bonds of the alkyl chain and the N-N bond of the hydrazide, producing a characteristic mass spectrum that is useful for structural confirmation and library searching.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique, ideal for polar and thermally labile molecules analyzed by LC-MS. numberanalytics.comlibretexts.org It generates ions directly from a liquid solution, typically by forming protonated molecules [M+H]⁺ or other adducts. For this compound, ESI would be expected to produce a strong signal for the intact protonated molecule at m/z 215.2123, providing clear molecular weight information with minimal fragmentation.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization source used with LC-MS, suitable for less polar compounds than ESI. numberanalytics.com It ionizes the sample in the gas phase via proton transfer from reagent gas ions. It could be a viable alternative to ESI for this compound and its potentially less polar derivatives.

Chemical Ionization (CI): Used with GC-MS, CI is a softer technique than EI. slideshare.net It uses a reagent gas (e.g., methane (B114726) or ammonia) to produce protonated molecules, resulting in less fragmentation and a more prominent molecular ion peak, which can be useful when EI does not yield a clear molecular ion. Both Positive Chemical Ionization (PCI) and Negative Chemical Ionization (NCI) modes can be explored.

Table 5: Suitability of Ionization Techniques for this compound Analysis

| Ionization Technique | Coupled To | Ion Type | Fragmentation | Primary Application for this compound |

| Electron Ionization (EI) | GC | Radical Cation (M⁺·) | Extensive ("Hard") | Structural elucidation via fragmentation pattern. researchgate.net |

| Electrospray Ionization (ESI) | LC | Protonated Molecule ([M+H]⁺) | Minimal ("Soft") | Accurate molecular weight determination. libretexts.org |

| Atmospheric Pressure Chemical Ionization (APCI) | LC | Protonated Molecule ([M+H]⁺) | Minimal ("Soft") | Molecular weight determination, especially for less polar derivatives. numberanalytics.com |

| Chemical Ionization (CI) | GC | Protonated Molecule ([M+H]⁺) | Low ("Soft") | Confirmation of molecular weight when EI fails to show a molecular ion. |

High-Resolution Mass Spectrometry for this compound Analysis

Advanced Spectroscopic Methods in this compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique that elucidates the carbon-hydrogen framework of a molecule. researchgate.netvanderbilt.edu For this compound, ¹H NMR and ¹³C NMR are particularly informative. ¹H NMR spectroscopy provides details on the chemical environment of protons, revealing information about the long alkyl chain and the hydrazide functional group. vanderbilt.edugoogle.com For instance, the protons on the carbon adjacent to the carbonyl group and the nitrogen atoms of the hydrazide moiety will exhibit characteristic chemical shifts. Two-dimensional (2D) NMR techniques can further establish connectivity between different parts of the molecule. nih.gov

Below is a table summarizing typical ¹H NMR spectral data for this compound.

| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity | Notes |

| CH₃ (terminal methyl) | ~0.88 | Triplet | Represents the end of the dodecyl chain. |

| -(CH₂)₉- (methylene chain) | ~1.26 | Multiplet | Overlapping signals from the bulk of the alkyl chain. |

| -CH₂-C=O (methylene alpha to carbonyl) | ~2.15 | Triplet | Shifted downfield due to the electron-withdrawing effect of the carbonyl group. |

| -NH-NH₂ (hydrazide protons) | Variable | Broad Singlets | Chemical shift can vary with solvent and concentration; subject to exchange. |

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. numberanalytics.comthermofisher.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula (C₁₂H₂₆N₂O). colostate.edu Fragmentation patterns observed in the mass spectrum offer structural clues. Under electron ionization (EI), the molecule can fragment in predictable ways, such as the loss of the alkyl chain or cleavage at the hydrazide group, helping to piece together the structure of the parent molecule and its derivatives. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. edinst.comthermofisher.com The FTIR spectrum of this compound will display characteristic absorption bands that confirm its identity. pressbooks.pub

Key FTIR absorption bands for this compound are detailed in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3400 |

| C-H (alkane) | Stretching | 2850 - 2960 |

| C=O (amide I) | Stretching | 1630 - 1680 |

| N-H (amide II) | Bending | 1550 - 1640 |

Other advanced techniques such as Raman spectroscopy can also be utilized, providing complementary information on molecular vibrations, particularly for non-polar bonds. spectroscopyonline.com

Advanced Sample Preparation and Extraction Protocols for this compound Analysis

Effective analysis of this compound, especially from complex matrices, necessitates robust sample preparation and extraction protocols. The primary goals of these procedures are to isolate the analyte from interfering substances, concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument. orochem.com

Solid-Phase Extraction (SPE) is a highly selective and widely used technique for cleaning up samples containing this compound. chromatographyonline.com It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains either the analyte or the impurities. For a moderately polar compound like this compound, a normal-phase sorbent (e.g., silica) or a reversed-phase sorbent (e.g., C18) can be used, depending on the sample matrix and the desired separation. The choice of elution solvents is critical for achieving high recovery of the target compound. retsch.com A miniaturized version of this technique, known as Microextraction in Packed Sorbent (MEPS), offers advantages in terms of reduced sample and solvent volumes. nih.gov

Liquid-Liquid Extraction (LLE) is a fundamental extraction method based on the differential solubility of this compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. retsch.com The efficiency of the extraction depends on the partition coefficient of this compound between the two solvents. Supported Liquid Extraction (SLE) is an advanced form of LLE where the aqueous sample is adsorbed onto an inert solid support. The organic extraction solvent is then passed through the support, allowing for a more efficient and reproducible extraction without the formation of emulsions. chromatographyonline.com